molecular formula C11H18O4S B14400593 Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate CAS No. 89745-60-8

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate

Katalognummer: B14400593
CAS-Nummer: 89745-60-8
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: MYXZIILRMJOMQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is an organic compound with a complex structure that includes ester and sulfanyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through distillation and recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

Wissenschaftliche Forschungsanwendungen

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.

    Diethyl sulfide: Contains a sulfanyl group but lacks the ester functionality.

    Methyl propanedioate: Similar ester structure but without the sulfanyl group.

Uniqueness

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is unique due to the combination of ester and sulfanyl functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

89745-60-8

Molekularformel

C11H18O4S

Molekulargewicht

246.33 g/mol

IUPAC-Name

diethyl 2-(2-methyl-1-sulfanylpropylidene)propanedioate

InChI

InChI=1S/C11H18O4S/c1-5-14-10(12)8(9(16)7(3)4)11(13)15-6-2/h7,16H,5-6H2,1-4H3

InChI-Schlüssel

MYXZIILRMJOMQV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C(C(C)C)S)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.